molecular formula C10H16N2S B2445403 4,5-Dimethyl-2-(piperidin-2-yl)thiazole CAS No. 1248899-34-4

4,5-Dimethyl-2-(piperidin-2-yl)thiazole

Cat. No. B2445403
CAS RN: 1248899-34-4
M. Wt: 196.31
InChI Key: UWAHVFOYFULUJX-UHFFFAOYSA-N
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Description

“4,5-Dimethyl-2-(piperidin-2-yl)thiazole” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen atoms . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is also a part of this compound .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Unfortunately, specific physical and chemical properties of “this compound” are not available in the retrieved sources.

Scientific Research Applications

Chemical Properties and Synthesis

Thiazole and its derivatives, including compounds like 4,5-Dimethyl-2-(piperidin-2-yl)thiazole, have been extensively studied for their chemical synthesis and properties. Thiazole is a five-membered heterocyclic compound recognized for its versatility in medicinal chemistry. Various synthetic methods have been developed to explore its potential in creating compounds with enhanced biological activities. The focus has been on developing novel thiazole derivatives with targeted properties for specific therapeutic applications (Leoni et al., 2014; Sharma et al., 2019).

Biological Activities

Antimicrobial and Antibacterial Applications

Thiazole derivatives exhibit significant antimicrobial and antibacterial activities. Research has shown that these compounds can effectively inhibit the growth of various bacteria and pathogens, highlighting their potential in addressing antibiotic resistance and the development of new antibacterial agents (Mohanty et al., 2021).

Anticancer Properties

The anticancer activities of thiazole derivatives have been a subject of intense research. These compounds have shown promise in inhibiting the growth of cancer cells through various mechanisms, including the modulation of cell signaling pathways and direct cytotoxic effects. This area of research is crucial for the development of new chemotherapeutic agents with higher efficacy and lower side effects (Sarangi et al., 2016).

Antioxidant and Anti-inflammatory Activities

Thiazole derivatives are also recognized for their antioxidant and anti-inflammatory properties. These biological activities are beneficial for developing treatments for chronic diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and neurodegenerative disorders (Mech et al., 2021).

Safety and Hazards

While specific safety and hazard information for “4,5-Dimethyl-2-(piperidin-2-yl)thiazole” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar chemical compounds .

Future Directions

Piperidines, including “4,5-Dimethyl-2-(piperidin-2-yl)thiazole”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the biological and pharmacological activities of such compounds.

properties

IUPAC Name

4,5-dimethyl-2-piperidin-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-5-3-4-6-11-9/h9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAHVFOYFULUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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